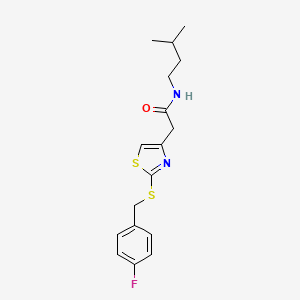
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-isopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C17H21FN2OS2 and its molecular weight is 352.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-isopentylacetamide belongs to the thiazole family, known for their diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The compound features a thiazole ring substituted with a 4-fluorobenzyl thio group and an isopentylacetamide moiety. This unique structure is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Thiazole derivatives are recognized for their antimicrobial properties. The biological activity of related thiazole compounds has been documented extensively.
Antibacterial Activity
A study evaluating various thiazole derivatives showed that compounds similar to This compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/mL) | Bacteria Type |
|---|---|---|
| 1b | 100 | Enterococcus faecalis |
| 1c | 200 | Staphylococcus aureus |
| Reference | 25-50 | Chloramphenicol |
The results indicate that while some derivatives showed promising antibacterial effects, they were generally less potent than established antibiotics like chloramphenicol .
Antifungal Activity
The antifungal efficacy of thiazole derivatives has also been noted. In particular:
| Compound | MIC (mM) | Fungal Strain |
|---|---|---|
| 5b | 4.01 | Aspergillus niger |
| 5c | 3.92 | Candida albicans |
| Reference | 0.5 | Fluconazole |
These findings suggest that certain thiazole derivatives can inhibit fungal growth effectively, although they still fall short compared to standard antifungal agents .
Anticancer Activity
Thiazole compounds have been investigated for their potential as anticancer agents. A review of various studies indicates that compounds with similar structures to This compound may exhibit cytotoxic effects against cancer cell lines.
Case Studies
-
Cytotoxicity against Cancer Cell Lines : Research has shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. For example:
These results highlight the potential of thiazole derivatives in cancer treatment, notably their ability to induce apoptosis in tumor cells .
Compound IC50 (µM) Cell Line Thiazole Derivative A 0.28 MCF-7 Thiazole Derivative B 0.52 A549 - Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways essential for cancer cell survival, such as tubulin polymerization inhibition or interference with DNA synthesis .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural features. Key factors include:
- Substituent Position : The presence of electron-withdrawing or electron-donating groups at specific positions on the benzene ring enhances biological activity.
- Lipophilicity : Increased lipophilicity through structural modifications often correlates with improved membrane permeability and bioactivity .
Propriétés
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2OS2/c1-12(2)7-8-19-16(21)9-15-11-23-17(20-15)22-10-13-3-5-14(18)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDZOLUHYOWJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














